2-(1H-pyrazol-1-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of pyrazole compounds often involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds . The synthesis of pyridine derivatives is more complex and can involve reactions like Chichibabin synthesis .Molecular Structure Analysis
The molecular structure of pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Pyrazole and pyridine rings are involved in a variety of chemical reactions. Pyrazoles can act as ligands in coordination chemistry . Pyridines can participate in many organic reactions, such as Suzuki couplings and Buchwald-Hartwig amination .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Pyrazole is a white or colorless solid that is highly soluble in water and other polar solvents . Pyridine is also a colorless liquid, but it has a distinct, unpleasant fish-like odor .Scientific Research Applications
Rhodium(III)-Catalyzed C–H Functionalization
This compound has been used in Rhodium(III)-catalyzed C–H functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This process provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .
Coordination Polymers
The compound has been used in the synthesis of coordination polymers . These polymers have emerged as a peculiar category of multidimensional materials used as photocatalysts for assorted classes of lethal aromatic dyes .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-pyrazol-1-yl-N-[(3-pyridin-2-yloxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-16(13-21-10-4-9-20-21)19-12-14-5-3-6-15(11-14)23-17-7-1-2-8-18-17/h1-11H,12-13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXKOWMBHBXTNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-1-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.